molecular formula C27H26N4O3 B2955796 N-benzyl-1-(4-(2-(4-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide CAS No. 1251709-40-6

N-benzyl-1-(4-(2-(4-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide

Cat. No. B2955796
M. Wt: 454.53
InChI Key: OGXYSFRCYCCGMC-UHFFFAOYSA-N
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Description

The compound would be named according to the IUPAC nomenclature rules, and its structure would be drawn out.



Synthesis Analysis

The synthesis of the compound would be planned out, usually starting from commercially available starting materials. The reaction conditions, such as temperature, solvent, and catalyst, would be optimized to get the highest yield.



Molecular Structure Analysis

Techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography might be used to confirm the structure of the synthesized compound.



Chemical Reactions Analysis

The compound would be subjected to various reactions to see how it reacts with different reagents. This can help to understand the reactivity and stability of the compound.



Physical And Chemical Properties Analysis

The physical and chemical properties, such as melting point, boiling point, solubility, and stability, would be measured.


Scientific Research Applications

Synthesis and Characterization

Compounds with similar structures have been synthesized and characterized, providing a foundation for understanding the applications of N-benzyl-1-(4-(2-(4-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide. For instance, the synthesis of imidazole derivatives, such as 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide, demonstrates the interest in exploring the structural and functional diversity of imidazole-based compounds for potential biological activities (Bhaskar et al., 2019).

Biological Evaluation

The biological evaluation of related compounds includes antimicrobial, antiviral, and anti-inflammatory activities. For example, novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural compounds have shown promising anti-inflammatory and analgesic activities (Abu‐Hashem et al., 2020). This indicates that compounds with similar structural motifs, including N-benzyl-1-(4-(2-(4-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide, may also exhibit significant biological activities.

Antimicrobial Agents

Research on new N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides and acetamides has demonstrated antimicrobial properties, suggesting that structural analogues or derivatives could be explored for similar activities (Incerti et al., 2017).

Safety And Hazards

The safety data sheet (SDS) would be consulted to understand the hazards associated with the compound. Appropriate safety measures would be taken when handling the compound.


Future Directions

Based on the results of the above analyses, future directions might include optimizing the synthesis, studying the compound further, or testing the compound for new applications.


Please consult with a professional chemist or a relevant expert for accurate information. This is a general approach and might not apply to all compounds.


properties

IUPAC Name

N-benzyl-1-[[4-[[2-(4-methoxyphenyl)acetyl]amino]phenyl]methyl]imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O3/c1-34-24-13-9-20(10-14-24)15-26(32)30-23-11-7-22(8-12-23)17-31-18-25(29-19-31)27(33)28-16-21-5-3-2-4-6-21/h2-14,18-19H,15-17H2,1H3,(H,28,33)(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGXYSFRCYCCGMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-1-(4-(2-(4-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide

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